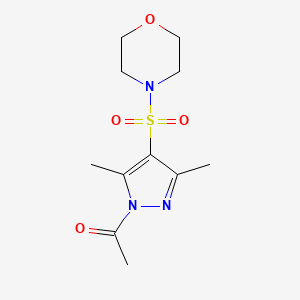
1-乙酰基-3,5-二甲基-4-(吗啉-4-磺酰基)吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole has a wide range of applications in scientific research:
作用机制
- The primary target of this compound is not explicitly mentioned in the literature I found. However, it’s important to note that the compound’s structure contains a pyrazole ring, which is often associated with biological activity due to its potential interactions with enzymes, receptors, or other cellular components .
Target of Action
准备方法
The synthesis of 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole typically involves the reaction of 3,5-dimethylpyrazole with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The acetylation step is then performed using acetic anhydride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
相似化合物的比较
Similar compounds to 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole include:
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use as a cyanoacetylating agent in organic synthesis.
3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole: Lacks the acetyl group but shares similar reactivity and applications.
生物活性
1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antibacterial properties, supported by relevant data and case studies.
Chemical Structure and Properties
Chemical Formula : C12H16N4O3S
Molecular Weight : 288.35 g/mol
IUPAC Name : 1-acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole
CAS Number : 118778977
The compound features a pyrazole ring substituted with an acetyl group and a morpholine sulfonyl moiety, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. Specifically, compounds similar to 1-acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole have shown promising results against various cancer cell lines. For instance:
- BRAF(V600E) Inhibition : Pyrazole derivatives have been evaluated for their ability to inhibit BRAF(V600E), a common mutation in melanoma. These compounds demonstrated significant inhibitory activity, suggesting potential as targeted cancer therapies .
- Synergistic Effects with Doxorubicin : In vitro studies indicated that certain pyrazole derivatives enhanced the cytotoxic effects of doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a possible synergistic effect that could improve treatment outcomes .
Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests their potential use in treating inflammatory diseases .
Antibacterial Activity
1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole has also been evaluated for antibacterial properties. Studies have shown that similar compounds can disrupt bacterial cell membranes, leading to cell lysis. This mechanism underlines their potential as novel antimicrobial agents .
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | High | Inhibition of BRAF(V600E) |
| Anti-inflammatory | Moderate | Inhibition of TNF-α and NO production |
| Antibacterial | Moderate | Disruption of bacterial cell membranes |
Case Studies
-
Antitumor Study on Pyrazole Derivatives
- Objective : Evaluate the efficacy of pyrazole derivatives against melanoma cells.
- Findings : Compounds exhibited IC50 values significantly lower than standard treatments, indicating strong anticancer potential.
-
Anti-inflammatory Effects
- Objective : Assess the impact on cytokine production.
- Findings : The compound reduced TNF-α levels by over 50% in LPS-stimulated macrophages.
-
Antibacterial Evaluation
- Objective : Test against common bacterial strains.
- Findings : Showed effective inhibition of growth in Gram-positive bacteria with MIC values comparable to established antibiotics.
属性
IUPAC Name |
1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8-11(9(2)14(12-8)10(3)15)19(16,17)13-4-6-18-7-5-13/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCBWAUMYQSCHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














